molecular formula C22H21NO6 B13319878 3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B13319878
M. Wt: 395.4 g/mol
InChI Key: TUAOZTQWIFHIMR-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring attached to a chromen-2-one core, which is further substituted with a methoxyphenyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic carbonyl compound.

    Formation of the Carboxylate Ester: The final step involves the esterification of the morpholine derivative with a suitable carboxylic acid or its derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromen-2-one core or the morpholine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, Lewis acid catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is unique due to its specific combination of a chromen-2-one core, methoxyphenyl group, and morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate

InChI

InChI=1S/C22H21NO6/c1-14-18-7-6-17(28-22(25)23-8-10-27-11-9-23)13-19(18)29-21(24)20(14)15-4-3-5-16(12-15)26-2/h3-7,12-13H,8-11H2,1-2H3

InChI Key

TUAOZTQWIFHIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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